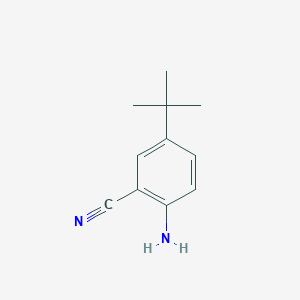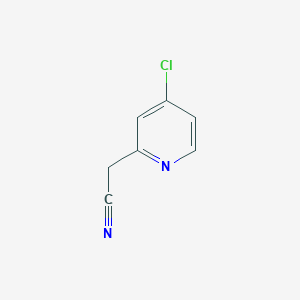![molecular formula C6H4BrClN4 B1527097 7-ブロモ-4-クロロ-5H-ピロロ[3,2-d]ピリミジン-2-アミン CAS No. 1311275-31-6](/img/structure/B1527097.png)
7-ブロモ-4-クロロ-5H-ピロロ[3,2-d]ピリミジン-2-アミン
概要
説明
7-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine is a chemical compound with the molecular formula C6H3BrClN3. It is a brominated and chlorinated derivative of pyrrolo[3,2-d]pyrimidine, a heterocyclic aromatic organic compound
科学的研究の応用
Chemistry: In chemistry, 7-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is utilized in the study of enzyme inhibitors and receptor ligands. Its structural similarity to biologically active molecules makes it a valuable tool in drug discovery and development.
Medicine: The compound has potential medicinal applications, particularly in the development of antiviral and anticancer agents. Its ability to interact with specific biological targets makes it a candidate for therapeutic interventions.
Industry: In the industrial sector, 7-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine is used in the manufacture of dyes, pigments, and other specialty chemicals.
生化学分析
Cellular Effects
The effects of 7-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving CDKs and Akt . By inhibiting these kinases, the compound can induce cell cycle arrest, particularly at the G1 phase, and promote apoptosis in cancer cells. Additionally, it affects gene expression by modulating the activity of transcription factors that are regulated by these kinases. This modulation can lead to changes in cellular metabolism, including alterations in glucose uptake and utilization.
Molecular Mechanism
At the molecular level, 7-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine exerts its effects through direct binding interactions with target enzymes. The compound’s bromine and chlorine substituents enhance its binding affinity to the active sites of CDKs and Akt . This binding inhibits the catalytic activity of these enzymes, preventing the phosphorylation of downstream targets. Additionally, the compound can induce conformational changes in the enzymes, further stabilizing the inhibitory complex. These molecular interactions result in the suppression of kinase-mediated signaling pathways and subsequent cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine have been studied over various time points. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that its inhibitory effects on kinases persist, leading to sustained cell cycle arrest and apoptosis in treated cells. Prolonged exposure to the compound can lead to adaptive responses in some cell lines, including the upregulation of compensatory signaling pathways.
Dosage Effects in Animal Models
In animal models, the effects of 7-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine vary with dosage. At lower doses, the compound effectively inhibits kinase activity without significant toxicity . At higher doses, toxic effects can be observed, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to off-target interactions and the accumulation of the compound in specific tissues. Threshold effects have been identified, with a narrow therapeutic window between effective and toxic doses.
Metabolic Pathways
7-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver . The compound undergoes oxidative dehalogenation, leading to the formation of various metabolites. These metabolites can further interact with cellular enzymes, potentially contributing to the compound’s overall biochemical effects. Additionally, the compound can influence metabolic flux by modulating the activity of key metabolic enzymes.
Transport and Distribution
The transport and distribution of 7-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine within cells and tissues are mediated by specific transporters and binding proteins . The compound is actively transported into cells via organic anion transporters and can accumulate in specific cellular compartments. Its distribution within tissues is influenced by its lipophilicity, allowing it to cross cell membranes and reach intracellular targets. The compound’s localization can affect its activity, with higher concentrations observed in tissues with high transporter expression.
Subcellular Localization
Within cells, 7-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine is primarily localized in the cytoplasm and nucleus . Its subcellular localization is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments, such as the nucleus, where it can interact with nuclear kinases and transcription factors. This localization is crucial for its inhibitory effects on gene expression and cell cycle progression. Additionally, the compound’s activity can be modulated by its interaction with subcellular structures, such as the cytoskeleton and organelles.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine typically involves multiple steps, starting with the appropriate pyrrolo[3,2-d]pyrimidine derivatives. One common synthetic route includes the bromination and chlorination of the pyrrolo[3,2-d]pyrimidine core. The reaction conditions often require the use of strong brominating and chlorinating agents, such as N-bromosuccinimide (NBS) and thionyl chloride (SOCl2), respectively.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.
化学反応の分析
Types of Reactions: 7-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
作用機序
The mechanism by which 7-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
類似化合物との比較
7-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine
5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine
4-Chloro-5-bromo-7H-pyrrolo[2,3-d]pyrimidine
Uniqueness: 7-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine is unique in its specific substitution pattern and the presence of the amine group, which differentiates it from other similar compounds. This structural variation can lead to distinct chemical and biological properties, making it a valuable compound in various applications.
特性
IUPAC Name |
7-bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClN4/c7-2-1-10-4-3(2)11-6(9)12-5(4)8/h1,10H,(H2,9,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGSFYHGOAANXDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)C(=NC(=N2)N)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401214567 | |
| Record name | 5H-Pyrrolo[3,2-d]pyrimidin-2-amine, 7-bromo-4-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401214567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1311275-31-6 | |
| Record name | 5H-Pyrrolo[3,2-d]pyrimidin-2-amine, 7-bromo-4-chloro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1311275-31-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5H-Pyrrolo[3,2-d]pyrimidin-2-amine, 7-bromo-4-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401214567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(3-Nitropyridin-2-yl)amino]ethanol hydrochloride](/img/structure/B1527015.png)




![6-Fluoroimidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B1527023.png)








